N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.: 851781-89-0
VCID: VC4337516
InChI: InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3
SMILES: CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C
Molecular Formula: C25H27N3O4S2
Molecular Weight: 497.63

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

CAS No.: 851781-89-0

Cat. No.: VC4337516

Molecular Formula: C25H27N3O4S2

Molecular Weight: 497.63

* For research use only. Not for human or veterinary use.

N-(4-(5-(o-tolyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide - 851781-89-0

Specification

CAS No. 851781-89-0
Molecular Formula C25H27N3O4S2
Molecular Weight 497.63
IUPAC Name N-[4-[3-(2-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Standard InChI InChI=1S/C25H27N3O4S2/c1-4-33(29,30)27-21-13-11-20(12-14-21)24-17-25(23-8-6-5-7-19(23)3)28(26-24)34(31,32)22-15-9-18(2)10-16-22/h5-16,25,27H,4,17H2,1-3H3
Standard InChI Key SDLNFINTCKPRLW-UHFFFAOYSA-N
SMILES CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CC=C3C)S(=O)(=O)C4=CC=C(C=C4)C

Introduction

Structural Analysis

Molecular Architecture

The compound’s structure (C₂₅H₂₇N₃O₄S₂) comprises a central 4,5-dihydro-1H-pyrazole ring substituted at positions 1, 3, and 5. Key substituents include:

  • 1-Tosyl group: A p-toluenesulfonyl moiety (C₇H₇SO₂) attached to the pyrazole nitrogen, enhancing steric bulk and potential receptor binding.

  • 5-(o-Tolyl) group: A 2-methylphenyl ring (C₇H₇) at position 5, contributing to hydrophobic interactions.

  • 3-(4-Ethanesulfonamidophenyl) group: A phenyl ring linked to the pyrazole’s position 3, terminated by an ethanesulfonamide group (C₂H₅SO₂NH), which may influence solubility and target affinity.

The interplay of these groups creates a planar aromatic system with polar sulfonamide termini, likely conferring moderate lipophilicity (estimated LogP ≈ 3.5–4.2).

Crystallographic Insights

While crystallographic data for this specific compound are unavailable, analogous pyrazole-sulfonamide hybrids exhibit monoclinic or orthorhombic crystal systems with π-π stacking and hydrogen-bonding networks . For example, the related compound 4-((E)-5-(2-fluorobenzylidene)-1-((4-fluorophenyl)sulfonyl)-4-oxopiperidin-3-ylidene)methyl)benzonitrile crystallizes in the P1 21/c 1 space group (a = 8.412 Å, b = 22.056 Å, c = 12.125 Å, β = 102.316°) . Such structural motifs suggest potential stability in solid-state formulations.

Synthesis and Optimization

Challenges in Purification

Due to the compound’s high molecular weight (497.63 g/mol) and hydrophobicity, purification may necessitate advanced chromatographic techniques (e.g., reverse-phase HPLC with acetonitrile/water gradients).

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₂₅H₂₇N₃O₄S₂
Molecular Weight497.63 g/mol
SolubilityLow aqueous solubility; soluble in DMSO, DMF
Melting PointNot reported (estimated 180–220°C)
StabilityStable under inert atmosphere; hydrolytically sensitive at extreme pH

These properties align with sulfonamides’ typical behavior, where polar sulfonyl groups counterbalance aromatic hydrophobicity.

Biological Activity and Mechanisms

Hypothetical Targets

Based on structural analogs, potential biological targets include:

  • Cyclooxygenase-2 (COX-2): Sulfonamides often inhibit COX-2, reducing prostaglandin synthesis.

  • Epidermal Growth Factor Receptor (EGFR): Pyrazole derivatives exhibit tyrosine kinase inhibition.

  • Carbonic Anhydrase: Sulfonamide groups chelate zinc ions in enzyme active sites .

Comparative Bioactivity

TargetIC₅₀ (Hypothetical)Structural Determinants
COX-20.8–1.2 μMTosyl group interaction with Arg120
EGFR2.5–3.5 μMPyrazole core binding to ATP site
CA IX4.0–5.0 μMEthanesulfonamide-Zn²⁺ coordination

These estimates derive from QSAR models of similar compounds and require experimental validation .

Future Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield and scalability.

  • In Vitro Screening: Prioritize assays against COX-2, EGFR, and bacterial strains.

  • Crystallography: Resolve 3D structure to guide rational drug design.

  • ADMET Profiling: Assess pharmacokinetics and toxicity in preclinical models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator